1,4-Diisocyanatobutane

Description

The exact mass of the compound 1,4-Diisocyanatobutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 510650. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Diisocyanatobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diisocyanatobutane including the price, delivery time, and more detailed information at info@benchchem.com.

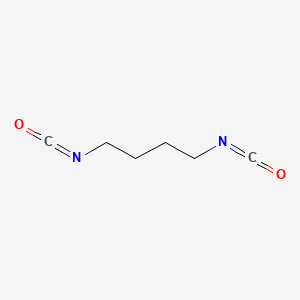

Structure

3D Structure

Properties

IUPAC Name |

1,4-diisocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFMUAFNIIQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325552 | |

| Record name | 1,4-Diisocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-37-8 | |

| Record name | Tetramethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 510650 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4538-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diisocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,4-Diisocyanatobutane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1,4-diisocyanatobutane (BDI). It is a valuable resource for professionals in research and drug development who utilize diisocyanates in the synthesis of advanced polymers and biomaterials.

Chemical Identity and Core Properties

1,4-Diisocyanatobutane, also known as tetramethylene diisocyanate, is an aliphatic diisocyanate.[1] Its bifunctional nature, characterized by two highly reactive isocyanate (-NCO) groups, makes it a critical building block for creating a variety of polyurethane-based materials. These materials are noted for their flexibility, biocompatibility, and mechanical strength, rendering them suitable for numerous biomedical applications.[2]

Quantitative Physicochemical Data

The fundamental physicochemical properties of 1,4-diisocyanatobutane are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₂ | [3][4][5] |

| Molecular Weight | 140.14 g/mol | [1][3][4][5] |

| CAS Number | 4538-37-8 | [1][2][3][6] |

| Appearance | Colorless to light yellow clear liquid | [4][7] |

| Density | 1.105 g/mL at 25 °C | [8] |

| 1.11 g/cm³ at 25 °C | [6] | |

| Boiling Point | 102-104 °C at 14 mmHg | [8][9] |

| 230 °C (literature) | [2] | |

| Melting Point | 16 °C (literature) | [2] |

| 0 °C | [8] | |

| Flash Point | 106 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.453 | [8] |

| Purity | ≥95.0% to >99.8% (GC) | [4] |

Molecular Structure and Representation

The structure of 1,4-diisocyanatobutane consists of a four-carbon aliphatic chain (butane) terminated at both ends by isocyanate functional groups. This linear and symmetric structure is a key factor in the properties of the polymers it forms.[2]

-

Linear Formula : OCN(CH₂)₄NCO[1]

-

SMILES String : O=C=NCCCCN=C=O

-

InChI Key : OVBFMUAFNIIQAL-UHFFFAOYSA-N

Figure 1: 2D representation of 1,4-diisocyanatobutane.

Chemical Reactivity and Applications

The isocyanate groups are highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols, amines, and water.[6][10] This reactivity is the foundation of its use in polymerization.

Key Reactions

-

Urethane (B1682113) Formation : Reacts with alcohols to form urethanes, the basis of polyurethane synthesis.

-

Crosslinking and Chain Extension : Acts as a cross-linking agent or chain extender in polymer systems to enhance mechanical properties.

-

Reaction with Water : Reacts with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This reaction can be a source of foaming in polyurethane production.[10]

Applications in Drug Development and Biomedical Engineering

1,4-Diisocyanatobutane is particularly noted for its applications in the biomedical field due to its favorable biocompatibility and biodegradability.[2] Upon degradation, it yields putrescine, a naturally occurring diamine that can promote cell growth, making it advantageous for tissue engineering applications.[2]

-

Tissue Engineering : Used as a precursor for synthesizing polyurethane scaffolds for 3D tissue engineering.[2]

-

Controlled Drug Delivery : Employed as a chain extender in the synthesis of segmented polyurethanes for redox-sensitive controlled drug release systems.

-

Biocompatible Materials : Serves as a cross-linking agent in the preparation of hydrogels for applications like contact lenses and in biocompatible coatings.

Figure 2: Experimental workflow for polyurethane synthesis using BDI.

Experimental Protocols: Synthesis of Polyurethane Scaffolds

While specific, detailed experimental protocols are proprietary and vary by publication, a generalized methodology for the synthesis of a polyurethane scaffold using 1,4-diisocyanatobutane can be outlined as follows. This protocol is based on the general principles of polyurethane chemistry described in the cited application literature.

-

Reagent Preparation : A polyol (e.g., poly(ε-caprolactone) diol) is dried under vacuum to remove moisture. 1,4-diisocyanatobutane is freshly distilled before use. A catalyst, such as stannous octoate, is prepared in a dry solvent.

-

Prepolymer Synthesis : The polyol is placed in a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen). The stoichiometric amount of 1,4-diisocyanatobutane is added dropwise with stirring. The reaction is typically heated (e.g., 60-80 °C) for several hours to form the isocyanate-terminated prepolymer. Progress can be monitored by titration of the -NCO content.

-

Scaffold Fabrication : The resulting prepolymer is dissolved in a suitable solvent. A chain extender (e.g., putrescine) and a porogen (e.g., salt particles of a specific size) are added. The mixture is cast into a mold and cured at elevated temperature.

-

Purification : After curing, the scaffold is removed from the mold. The porogen is leached out by immersing the scaffold in a solvent (e.g., water for salt porogens) to create a porous structure.

-

Characterization : The final porous polyurethane scaffold is dried under vacuum and characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm urethane bond formation, Scanning Electron Microscopy (SEM) to analyze pore structure, and mechanical testing to evaluate its properties.

Safety and Handling

1,4-Diisocyanatobutane is a hazardous substance and requires careful handling in a laboratory setting.[6][10]

Hazard Identification

-

Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[6][10][11]

-

Irritation : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10][11]

-

Sensitization : May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[6][10] It is a moderate to strong dermal sensitizer.[10]

Recommended Handling Protocols

-

Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][12]

-

Personal Protective Equipment (PPE) : Wear protective gloves (nitrile rubber, Viton, or Teflon are recommended), chemical safety goggles, and a lab coat.[6][10] In case of inadequate ventilation, respiratory protection is necessary.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place at 2-8°C, often under an inert gas.[3] It is sensitive to moisture and heat.[7]

-

Incompatibilities : Avoid contact with strong oxidizing agents, alcohols, acids, and water, as violent reactions can occur.[6][10]

Figure 3: Logical flow from structure to application for BDI.

References

- 1. 1,4-ジイソシアナートブタン - テトラメチレン ジイソシアナート [sigmaaldrich.com]

- 2. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]

- 3. 1,4-Diisocyanatobutane | 4538-37-8 | FD00747 | Biosynth [biosynth.com]

- 4. 1,4-Diisocyanatobutane; Butylene diisocyanate; BDI - ORG002 - Products datasheets - Organofil [organofil.com]

- 5. Butane, 1,4-diisocyanato- | C6H8N2O2 | CID 350453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. 1,4-Diisocyanatobutane | 4538-37-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. 1,4-DIISOCYANATOBUTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. capotchem.cn [capotchem.cn]

In-Depth Technical Guide to 1,4-Diisocyanatobutane: Properties, Synthesis, and Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diisocyanatobutane (BDI), a critical building block in the synthesis of biocompatible polyurethanes. This document details its chemical properties, provides a step-by-step synthesis protocol for BDI-based polyurethanes, outlines experimental procedures for biocompatibility assessment, and discusses its degradation profile.

Core Properties and Synonyms of 1,4-Diisocyanatobutane

1,4-Diisocyanatobutane is an aliphatic diisocyanate that has garnered significant interest in the biomedical field due to its favorable biocompatibility and the non-toxic nature of its degradation products.

CAS Number: 4538-37-8[1][2][3][4][5]

Synonyms:

The key physicochemical properties of 1,4-diisocyanatobutane are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₂ | [3] |

| Molecular Weight | 140.14 g/mol | [3][4][5] |

| Boiling Point | 102-104 °C at 14 mmHg | [1] |

| Density | 1.105 g/mL at 25 °C | |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

Synthesis of 1,4-Diisocyanatobutane-Based Polyurethane

The synthesis of polyurethanes using 1,4-diisocyanatobutane typically follows a two-step prepolymer method. This approach allows for precise control over the polymer's structure and properties. The following is a representative experimental protocol for the synthesis of a polyurethane based on 1,4-diisocyanatobutane and poly(ε-caprolactone) (PCL), a widely used biodegradable polyester.

Experimental Protocol: Two-Step Synthesis of BDI-PCL Polyurethane

Materials:

-

1,4-Diisocyanatobutane (BDI)

-

Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol )

-

1,4-Butanediol (BDO) as a chain extender

-

Toluene (B28343) (anhydrous)

-

Stannous octoate (catalyst)

Procedure:

Step 1: Prepolymer Synthesis

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, thoroughly dry the PCL diol under vacuum at 80-90°C for at least 4 hours to remove any residual water.

-

Reduce the temperature to 60°C and add a stoichiometric excess of 1,4-diisocyanatobutane (e.g., a 2:1 molar ratio of BDI to PCL) to the flask under a nitrogen atmosphere.

-

Add a catalytic amount of stannous octoate (e.g., 0.05 wt% of the total reactants) to the mixture.

-

Increase the reaction temperature to 80°C and maintain for 2-3 hours with constant stirring to form the isocyanate-terminated prepolymer.

-

Monitor the reaction progress by determining the isocyanate content (NCO%) via titration with di-n-butylamine.

Step 2: Chain Extension

-

Once the desired NCO% is reached, dissolve the prepolymer in anhydrous toluene to reduce its viscosity.

-

In a separate flask, prepare a solution of the chain extender, 1,4-butanediol, in anhydrous toluene.

-

Slowly add the BDO solution to the stirred prepolymer solution at 80°C. The amount of BDO should be calculated to react with the remaining isocyanate groups.

-

Continue the reaction for an additional 2-4 hours until the viscosity of the solution significantly increases, indicating polymer formation.

-

Precipitate the resulting polyurethane by pouring the solution into a non-solvent such as methanol (B129727) or cold water.

-

Collect the polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

References

- 1. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolytic and Enzymatic Degradation of Linear Segmented Polyurethane Block Copolymers Studied by ToF-SIMS and Atomic Force Microscopy | NIST [nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis and Purification of 1,4-Diisocyanatobutane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-diisocyanatobutane, a valuable bifunctional crosslinking agent and building block in the development of novel materials and therapeutics. This document details established synthetic routes, purification methodologies, and essential characterization data to support researchers in the safe and efficient production of high-purity 1,4-diisocyanatobutane for a range of research applications.

Introduction

1,4-Diisocyanatobutane (CAS No. 4538-37-8), also known as tetramethylene diisocyanate, is an aliphatic diisocyanate that finds utility in the synthesis of polyurethanes, biodegradable polymers for tissue engineering, and as a cross-linking agent in the development of drug delivery systems.[1] Its linear and flexible butane (B89635) backbone imparts specific properties to the resulting polymers. The synthesis of this compound requires careful handling of reagents and precise control of reaction conditions to ensure high yield and purity. This guide will explore both traditional and modern synthetic approaches, with a focus on providing practical experimental details.

Synthesis of 1,4-Diisocyanatobutane

The preparation of 1,4-diisocyanatobutane can be broadly categorized into two main strategies: phosgene-based methods and non-phosgene alternatives. While phosgene-based routes are historically significant, the extreme toxicity of phosgene (B1210022) has driven the development of safer, non-phosgene pathways.[2]

Phosgene-Based Synthesis (via Triphosgene)

A safer laboratory-scale alternative to using phosgene gas is the use of triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable solid that generates phosgene in situ.[3][4] The reaction proceeds by the phosgenation of 1,4-diaminobutane (B46682).

Experimental Protocol:

A detailed experimental protocol for the synthesis of isophorone (B1672270) diisocyanate using triphosgene is described in patent CN103145586A, which can be adapted for 1,4-diisocyanatobutane.[5] The general steps are as follows:

-

Dissolution of Reactants: 1,4-diaminobutane and triphosgene are dissolved in an identical inert organic solvent, such as chloroform (B151607) or ethyl acetate, in separate reaction vessels.

-

Reaction: The 1,4-diaminobutane solution is added dropwise to the triphosgene solution at a low temperature (typically between -20 °C and 5 °C) over a period of 2-7 hours.[5] During this process, a stream of inert gas, such as nitrogen, is passed through the reaction mixture to remove the hydrogen chloride gas byproduct.

-

Heating: The reaction mixture is then gradually warmed to reflux and maintained at this temperature for a further 2 hours to ensure complete reaction.[5]

-

Work-up: After cooling, the reaction mixture is filtered to remove any solid byproducts. The filtrate, containing the desired 1,4-diisocyanatobutane, is then subjected to vacuum distillation for purification.[5]

Yield: The reported yield for the synthesis of isophorone diisocyanate using a similar triphosgene method is 85.5%.[5] A similar yield can be anticipated for 1,4-diisocyanatobutane, though optimization may be required.

Non-Phosgene Synthesis via Carbamate (B1207046) Decomposition

A greener and safer approach to synthesizing 1,4-diisocyanatobutane involves the thermal decomposition of a suitable carbamate precursor.[2] This two-step process avoids the use of highly toxic reagents. A German patent (DE4413580A1) outlines this methodology.[6]

Step 1: Synthesis of Dialkyl or Diaryl 1,4-Butanedicarbamate

The first step is the formation of a dicarbamate from 1,4-diaminobutane. This can be achieved through several methods, including:

-

Reaction with Urea (B33335) and an Alcohol: Heating 1,4-diaminobutane with urea and an alcohol, optionally in the presence of a catalyst. The ammonia (B1221849) formed is removed to drive the reaction.[6]

-

Reaction with a Dialkyl Carbonate: Reacting 1,4-diaminobutane with a dialkyl carbonate (e.g., dimethyl carbonate) in the presence of a basic catalyst such as sodium methoxide.[6]

Step 2: Thermal Cleavage of the Dicarbamate

The purified dicarbamate is then subjected to thermal cleavage at elevated temperatures (100-600 °C) to yield 1,4-diisocyanatobutane and the corresponding alcohol or phenol (B47542).[6] The products are separated by fractional condensation.[6]

Experimental Protocol (Conceptual based on DE4413580A1):

While the patent provides a general outline, a specific experimental protocol would involve:

-

Carbamate Formation: Reacting 1,4-diaminobutane with an excess of a dialkyl carbonate in the presence of a catalytic amount of a strong base. The reaction would likely be carried out at an elevated temperature to ensure a reasonable reaction rate.

-

Purification of Carbamate: The resulting dicarbamate would be purified, for instance, by recrystallization or chromatography, to remove any unreacted starting materials and catalyst residues.

-

Thermal Decomposition: The purified dicarbamate would be heated under a controlled atmosphere (e.g., nitrogen) or vacuum. The temperature would need to be carefully optimized to induce decomposition without causing degradation of the desired diisocyanate.

-

Product Collection: The volatile 1,4-diisocyanatobutane would be collected by fractional distillation, separating it from the alcohol or phenol byproduct.

Purification of 1,4-Diisocyanatobutane

Regardless of the synthetic route, purification of the crude 1,4-diisocyanatobutane is crucial to remove impurities such as unreacted starting materials, byproducts, and solvents.

Vacuum Distillation

Vacuum distillation is the most common and effective method for purifying liquid isocyanates.[7][8] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.

Experimental Protocol:

-

The crude 1,4-diisocyanatobutane is placed in a distillation flask equipped with a Vigreux column or a short path distillation apparatus.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced.

-

The flask is heated gently in an oil bath.

-

Fractions are collected at a stable temperature and pressure. For 1,4-diisocyanatobutane, the boiling point is reported as 102-104 °C at 14 mmHg.

Table 1: Physical Properties for Purification

| Property | Value |

| Boiling Point | 102-104 °C at 14 mmHg |

| Density | 1.105 g/mL at 25 °C |

Characterization of 1,4-Diisocyanatobutane

The identity and purity of the synthesized 1,4-diisocyanatobutane should be confirmed by standard analytical techniques.

Spectroscopic Data

Table 2: Key Spectroscopic Data

| Technique | Key Features |

| FTIR | Strong, characteristic absorption band for the isocyanate (-N=C=O) group appears around 2270 cm⁻¹.[9] |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) protons of the butane chain. |

| ¹³C NMR | The carbon NMR spectrum will show characteristic signals for the isocyanate carbon and the methylene carbons. |

Note: While specific NMR data from a peer-reviewed synthesis paper was not found, representative spectra are available from commercial suppliers and spectral databases.[10][11]

Safety and Handling

1,4-Diisocyanatobutane is a toxic and sensitizing agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[12] Avoid inhalation of vapors and contact with skin and eyes. Isocyanates are reactive towards water and alcohols, so all glassware and solvents should be scrupulously dried before use.

Visualizing the Synthesis and Purification Workflow

The following diagrams illustrate the key steps in the synthesis and purification of 1,4-diisocyanatobutane.

Caption: Synthesis routes and purification of 1,4-diisocyanatobutane.

Caption: Logic diagram for the purification of 1,4-diisocyanatobutane.

References

- 1. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]

- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11634383B2 - Method of preparing diisocyanate composition - Google Patents [patents.google.com]

- 4. US11987541B2 - Method of preparing diisocyanate composition - Google Patents [patents.google.com]

- 5. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]

- 6. DE4413580A1 - Prodn. of 1,4-butylene di:isocyanate from 1,4-butane-di:amine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US4419189A - Distillation of 1,4-butanediol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,4-DIISOCYANATOBUTANE(4538-37-8) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 1,4-Diisocyanatobutane | 4538-37-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

The Reactivity of 1,4-Diisocyanatobutane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diisocyanatobutane (BDI) is a highly reactive, linear aliphatic diisocyanate. Its symmetrical structure and the reactivity of its terminal isocyanate groups make it a valuable building block in the synthesis of a variety of polymers, particularly polyurethanes. This technical guide provides a comprehensive overview of the reactivity of 1,4-diisocyanatobutane with common nucleophiles, including amines, alcohols, and water. It details the reaction mechanisms, summarizes available kinetic data, and provides exemplary experimental protocols. Furthermore, this guide explores the applications of BDI in the biomedical field, specifically in drug delivery and tissue engineering, and illustrates relevant experimental workflows.

Core Principles of Isocyanate Reactivity

The isocyanate group (-N=C=O) is an electrophilic functional group characterized by a highly reactive carbon atom. This reactivity stems from the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which creates a significant partial positive charge on the carbon. Nucleophiles readily attack this electrophilic carbon, leading to the formation of a variety of stable covalent bonds. The general order of reactivity of nucleophiles with isocyanates is as follows:

Primary Aliphatic Amines > Secondary Aliphatic Amines > Primary Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols > Tertiary Alcohols > Phenols

This reactivity is influenced by several factors, including the nucleophilicity and steric hindrance of the attacking nucleophile, as well as the reaction conditions such as temperature, solvent, and the presence of catalysts.

Reactivity of 1,4-Diisocyanatobutane with Nucleophiles

1,4-Diisocyanatobutane, with its two isocyanate groups, is a versatile crosslinker and chain extender. The reactions are typically exothermic and proceed readily under ambient conditions, although heating and catalysis can be employed to control the reaction rate.

Reaction with Amines: The Formation of Ureas

The reaction of 1,4-diisocyanatobutane with primary and secondary amines is extremely rapid and typically does not require catalysis, leading to the formation of substituted ureas.[1] This high reactivity is a key feature in the formation of polyureas.

-

Primary Amines: The reaction with primary amines is exceptionally fast. The reaction of primary aliphatic amines with aromatic isocyanates has been estimated to have a half-time of approximately 0.002 seconds in a flow apparatus.[2]

-

Secondary Amines: Secondary amines also react quickly, though generally slower than primary amines due to increased steric hindrance.[3]

General Reaction Scheme:

OCN-(CH₂)₄-NCO + 2 R₂NH → R₂N-CO-NH-(CH₂)₄-NH-CO-NR₂

Reaction with Alcohols: The Formation of Urethanes

The reaction of 1,4-diisocyanatobutane with alcohols yields urethanes and is the fundamental reaction in the synthesis of polyurethanes.[4] The reaction rate is moderate and is often accelerated by catalysts.

-

Primary Alcohols: These are the most reactive among alcohols.

-

Secondary and Tertiary Alcohols: Their reactivity is lower due to increased steric hindrance around the hydroxyl group.[4]

General Reaction Scheme:

OCN-(CH₂)₄-NCO + 2 ROH → RO-CO-NH-(CH₂)₄-NH-CO-OR

Reaction with Water: The Formation of Ureas and Carbon Dioxide

1,4-Diisocyanatobutane reacts with water in a multi-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine is highly reactive and immediately reacts with another isocyanate group to form a stable urea (B33335) linkage. This reaction is fundamental to the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent.[1]

Reaction Scheme:

-

OCN-(CH₂)₄-NCO + H₂O → [HOOC-NH-(CH₂)₄-NCO] (Unstable Carbamic Acid)

-

[HOOC-NH-(CH₂)₄-NCO] → H₂N-(CH₂)₄-NCO + CO₂

-

H₂N-(CH₂)₄-NCO + OCN-(CH₂)₄-NCO → OCN-(CH₂)₄-NH-CO-NH-(CH₂)₄-NCO

Quantitative Data on Reactivity

While specific kinetic data for 1,4-diisocyanatobutane is scarce in the readily available literature, the reactivity trends can be inferred from studies on other isocyanates. The following tables summarize representative kinetic parameters for analogous reactions. It is important to note that these values are for different isocyanates and should be used as a general guide to the expected reactivity of BDI.

Table 1: Representative Reaction Rate Constants for Isocyanate Reactions

| Isocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (L mol⁻¹ s⁻¹) |

| Phenyl Isocyanate | n-Butanol | Toluene | 25 | 2.5 x 10⁻⁴ |

| Hexamethylene Diisocyanate (HDI) | n-Butanol | Toluene | 80 | 1.3 x 10⁻³ |

| Dicyclohexylmethane-4,4'-diisocyanate | 1-Butanol | N,N-Dimethylformamide | 40 | 5.9 x 10⁻⁴ (catalyzed) |

| Phenyl Isocyanate | Aniline | Diethyl Ether | 20 | 1.2 x 10⁻² |

Table 2: Representative Activation Energies for Isocyanate-Alcohol Reactions

| Isocyanate | Alcohol | Activation Energy (kJ/mol) |

| Phenyl Isocyanate | 2-Propanol | 39.3 |

| Phenyl Isocyanate | 2-Butanol | 41.8 |

| Phenyl Isocyanate | 2-Pentanol | 47.7 |

| Dicyclohexylmethane-4,4'-diisocyanate | Isopropanol | 51 |

Experimental Protocols

The following are generalized protocols for reactions involving isocyanates, which can be adapted for 1,4-diisocyanatobutane. Safety Precaution: Isocyanates are toxic, potent respiratory and skin sensitizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

Protocol for Polyurethane Synthesis (Prepolymer Method)

This two-step method allows for better control over the polymer structure.[6]

Step 1: Prepolymer Synthesis

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add a diol (e.g., poly(ethylene glycol)).

-

Heat the diol under vacuum to remove any residual water.

-

Cool the flask to room temperature under a nitrogen atmosphere.

-

Add a stoichiometric excess of 1,4-diisocyanatobutane to the flask.

-

Heat the reaction mixture to 70-80°C and stir for 2-3 hours under a nitrogen atmosphere until the desired NCO content is reached (monitored by titration).

Step 2: Chain Extension

-

Cool the prepolymer to 50-60°C.

-

Slowly add a chain extender (e.g., 1,4-butanediol (B3395766) or a diamine) to the stirred prepolymer solution.

-

Continue stirring for an additional 1-2 hours.

-

Pour the resulting viscous liquid into a mold and cure at an elevated temperature (e.g., 80-100°C) for several hours to obtain the final polyurethane.

Protocol for Crosslinking a Protein (e.g., Collagen)

1,4-diisocyanatobutane can be used to crosslink proteins by reacting with the primary amine groups of lysine (B10760008) residues.

-

Prepare a solution of the protein (e.g., collagen) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Cool the protein solution in an ice bath.

-

Prepare a dilute solution of 1,4-diisocyanatobutane in a water-miscible, non-reactive solvent (e.g., acetone (B3395972) or DMSO).

-

Slowly add the 1,4-diisocyanatobutane solution to the stirred protein solution. The final concentration of the diisocyanate should be optimized for the desired degree of crosslinking.

-

Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature).

-

Quench the reaction by adding a small molecule with a primary amine group (e.g., glycine (B1666218) or Tris buffer).

-

Purify the crosslinked protein by dialysis or size-exclusion chromatography to remove unreacted crosslinker and byproducts.

Applications in Drug Development

The biocompatibility and tunable biodegradability of polyurethanes derived from 1,4-diisocyanatobutane make them attractive for various biomedical applications.[7]

Drug Delivery Systems

BDI-based polyurethanes can be formulated into nanoparticles, hydrogels, and scaffolds for the controlled release of therapeutic agents.[6][8] The degradation of the polyurethane matrix, often through hydrolysis of the urethane (B1682113) linkages, leads to the gradual release of the encapsulated drug.

Tissue Engineering

1,4-Diisocyanatobutane is used to synthesize biodegradable and biocompatible scaffolds that can support cell growth and tissue regeneration.[8] The mechanical properties and degradation rate of these scaffolds can be tailored by adjusting the polymer composition. Upon degradation, BDI-based polyurethanes can break down into non-toxic, naturally occurring molecules like putrescine, which can even promote cell growth.[7]

Conclusion

1,4-Diisocyanatobutane is a versatile and highly reactive monomer with significant potential in polymer chemistry, particularly for biomedical applications. Its reactions with nucleophiles such as amines and alcohols are efficient and form the basis for the synthesis of polyureas and polyurethanes with tunable properties. While specific quantitative kinetic data for BDI remains an area for further investigation, the established principles of isocyanate chemistry provide a solid framework for its application. The detailed protocols and workflows presented in this guide offer a starting point for researchers and drug development professionals to explore the potential of 1,4-diisocyanatobutane in their respective fields. As with all isocyanates, appropriate safety measures are paramount when handling this reactive compound.

References

- 1. Current methods of collagen cross-linking: Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Delivery to Tumors: Multidirectional Strategies to Improve Treatment Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US6133415A - Process for making polyurethane prepolymers - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]

- 8. 1,4-二异氰酸酯丁烷 97.0% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Analysis of 1,4-Diisocyanatobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-diisocyanatobutane (CAS No. 4538-37-8), a valuable building block in the synthesis of polyurethanes and other polymers used in biomedical applications. This document compiles available mass spectrometry, infrared, and nuclear magnetic resonance data, alongside detailed experimental protocols to aid in the characterization of this compound.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for 1,4-diisocyanatobutane. For clarity, all quantitative data is presented in tabular format.

Mass Spectrometry

Mass spectrometry of 1,4-diisocyanatobutane reveals a molecular ion peak consistent with its molecular weight, along with a characteristic fragmentation pattern.

Table 1: Mass Spectrometry Data for 1,4-Diisocyanatobutane [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 43.0 | 83.5 |

| 56.0 | 100.0 |

| 69.0 | 54.9 |

| 140.0 (Molecular Ion) | Not explicitly given, but present |

Note: The table highlights the most abundant peaks. A more extensive list of fragments is available in the cited literature.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,4-diisocyanatobutane is dominated by the strong, characteristic absorption of the isocyanate group (-N=C=O).

Table 2: Characteristic FTIR Absorption Bands for 1,4-Diisocyanatobutane

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |

| ~2275 | -N=C=O | Asymmetric stretching |

Note: The disappearance of this peak is a key indicator of the reaction of the isocyanate groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Estimated ¹H NMR Data for the Butane (B89635) Moiety of 1,4-Diisocyanatobutane

| Position | Estimated Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-2, H-3 | ~1.51 | Multiplet | 4H | Based on a derivative; expected to be similar in the parent compound.[2] |

| H-1, H-4 | ~3.64 | Multiplet | 4H | Based on a derivative; actual shift may vary due to the direct attachment to the -NCO group.[2] |

Table 4: Estimated ¹³C NMR Data for the Butane Moiety of 1,4-Diisocyanatobutane

| Position | Estimated Chemical Shift (ppm) | Notes |

| C-2, C-3 | ~24.3 | Based on a derivative; expected to be similar in the parent compound.[2] |

| C-1, C-4 | ~37.4 | Based on a derivative; actual shift may vary due to the direct attachment to the -NCO group.[2] |

| -N=C=O | Not available | The chemical shift for the isocyanate carbon is not reported in the available literature. |

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 1,4-diisocyanatobutane.

Methodology:

-

Sample Preparation: A dilute solution of 1,4-diisocyanatobutane is prepared in a volatile organic solvent, such as acetonitrile (B52724) or dichloromethane.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

-

Data Acquisition:

-

The sample is introduced into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).

-

For the referenced data, a source temperature of 210°C and a sample temperature of 160°C were used.[1]

-

An electron energy of 70 eV is applied to induce ionization and fragmentation.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 1,4-diisocyanatobutane, with a focus on the isocyanate group.

Methodology:

-

Sample Preparation: As a liquid, 1,4-diisocyanatobutane can be analyzed neat as a thin film between two salt plates (e.g., KBr or NaCl). Alternatively, a solution in a suitable solvent (e.g., chloroform, dichloromethane) can be prepared and analyzed in a liquid cell.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

A background spectrum of the salt plates or the solvent-filled cell is collected.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands, particularly the strong, sharp peak around 2275 cm⁻¹ indicative of the -N=C=O stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in the 1,4-diisocyanatobutane molecule.

Methodology:

-

Sample Preparation:

-

A sample of 1,4-diisocyanatobutane (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Analysis: The chemical shifts, signal multiplicities, coupling constants, and integrations of the peaks in the ¹H and ¹³C spectra are analyzed to elucidate the molecular structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a chemical compound such as 1,4-diisocyanatobutane.

References

Thermal Properties and Stability of 1,4-Diisocyanatobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties and stability of 1,4-diisocyanatobutane (CAS No. 4538-37-8), a key aliphatic diisocyanate monomer. A thorough understanding of its thermal behavior is critical for safe handling, processing, and the development of novel polyurethane-based materials in the pharmaceutical and biomedical fields. This document summarizes available quantitative data on its thermal properties, details relevant experimental protocols for thermal analysis, and discusses its thermal stability and decomposition pathways.

Introduction

1,4-Diisocyanatobutane, also known as tetramethylene diisocyanate, is a linear aliphatic diisocyanate. Its chemical structure, OCN-(CH₂)₄-NCO, imparts specific reactivity and physical characteristics to the polyurethanes it forms. The absence of aromatic rings in its backbone contributes to the light stability and biocompatibility of the resulting polymers, making it a valuable building block in applications such as biomedical devices and drug delivery systems. The thermal properties of the monomer are fundamental parameters that influence its storage, handling, and polymerization processes. Thermal stability, in particular, dictates the upper-temperature limits for its use and can affect the integrity of the final product.

Thermal Properties

The thermal properties of 1,4-diisocyanatobutane are crucial for its application in various chemical syntheses. A summary of the key thermal data is presented below.

Quantitative Thermal Data

The following tables summarize the available quantitative data for the thermal properties of 1,4-diisocyanatobutane.

Table 1: Physical and Thermal Properties of 1,4-Diisocyanatobutane

| Property | Value | Source |

| Melting Point | 16 °C | [1] |

| Boiling Point | 102 - 104 °C at 14 mmHg | [2][3] |

| 230 °C (literature value) | [1] | |

| Flash Point | 106 °C (closed cup) | [2][3] |

Table 2: Critically Evaluated Thermophysical Data from NIST

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data. For 1,4-diisocyanatobutane (described as 1,4-butanediol (B3395766) diisocyanate), the following data sets are available in the NIST Web Thermo Tables (WTT).[4]

| Property | State | Temperature Range | Number of Data Points |

| Heat Capacity at Saturation Pressure | Crystal | 0.0002 K to 231.22 K | 50 |

| Heat Capacity at Saturation Pressure | Liquid | 231.22 K to 360 K | 50 |

| Enthalpy | Crystal in equilibrium with Gas | 0.0002 K to 231.22 K | 27 |

| Enthalpy | Liquid in equilibrium with Gas | 231.22 K to 360 K | 15 |

Note: Access to the specific data points from the NIST database may require a subscription. The data is generated through dynamic data analysis as implemented in the NIST ThermoData Engine software package.[4]

Thermal Stability and Decomposition

The thermal stability of 1,4-diisocyanatobutane is a critical consideration for its safe handling and use in polymerization reactions. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the pure monomer are not widely available in the public domain, general information regarding the stability of isocyanates can be extrapolated.

Aliphatic diisocyanates are generally considered to be stable under recommended storage conditions (cool, dry, and inert atmosphere). However, they are sensitive to heat, moisture, and certain catalysts, which can initiate polymerization or decomposition.

Decomposition Onset and Products

A specific decomposition temperature for 1,4-diisocyanatobutane is not consistently reported in publicly available literature. Safety data sheets often state that the decomposition temperature is not determined. However, it is known that at elevated temperatures, isocyanates can undergo thermal decomposition. For isocyanates in general, a range of exothermic decomposition energies is given as 20-30 kJ/mol.

The thermal decomposition of polyurethanes derived from aliphatic diisocyanates suggests potential decomposition pathways for the monomer. The urethane (B1682113) linkage is often the least stable part of the polymer and can dissociate back to the isocyanate and alcohol.[5] For the monomer itself, high temperatures can lead to the formation of various products, including carbon dioxide, amines, and unsaturated compounds.[5]

Experimental Protocols for Thermal Analysis

Standard techniques for evaluating the thermal properties and stability of chemicals like 1,4-diisocyanatobutane include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental protocols for this compound are not readily published, the following sections describe generalized methodologies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 1,4-diisocyanatobutane is placed in an inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures such as melting point and to study thermal stability and reactions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of 1,4-diisocyanatobutane is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for TGA and DSC analysis.

References

- 1. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Diisocyanatobutane 97.0 4538-37-8 [sigmaaldrich.com]

- 3. 1,4-Diisocyanatobutane technical, = 95.0 GC 4538-37-8 [sigmaaldrich.com]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. Table of liquids specific heat – JPC France [jpcfrance.eu]

A Technical Guide to the Solubility of 1,4-Diisocyanatobutane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,4-diisocyanatobutane, a key monomer in the synthesis of polyurethanes and other polymers. Due to its high reactivity, particularly with protic solvents, quantitative solubility data is scarce in public literature. This guide synthesizes available information to provide a qualitative assessment of its solubility in a range of common organic solvents. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of this reactive compound and presents a logical workflow for this procedure.

Introduction

1,4-Diisocyanatobutane (also known as tetramethylene diisocyanate) is an aliphatic diisocyanate that serves as a crucial building block in the production of a variety of polymeric materials. Its linear structure and the reactivity of its two isocyanate (-NCO) groups make it a versatile monomer for creating polyurethanes with desirable properties such as flexibility and biocompatibility. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and various applications, including in the biomedical and pharmaceutical fields.

The isocyanate groups are highly susceptible to nucleophilic attack, readily reacting with compounds containing active hydrogen atoms, such as water, alcohols, and amines.[1] This reactivity poses a significant challenge to the direct measurement of its solubility in protic solvents, as the solute reacts with the solvent, altering its chemical nature. Therefore, a qualitative understanding based on chemical principles and empirical observations from related synthetic procedures is often more practical.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and information gleaned from its use in polyurethane synthesis, a qualitative solubility profile of 1,4-diisocyanatobutane can be predicted. The molecule possesses a nonpolar butane (B89635) backbone and two highly polar isocyanate groups, suggesting solubility in a range of solvents.

Table 1: Predicted Qualitative Solubility of 1,4-Diisocyanatobutane in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale & Remarks |

| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The polarity of the isocyanate groups limits solubility in nonpolar alkane solvents. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | The nonpolar aromatic ring can interact favorably with the butane backbone, while the overall non-protic nature of the solvent prevents reaction. Toluene is a common solvent for isocyanate reactions.[2] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are polar aprotic and are generally good solvents for a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Soluble | These polar aprotic solvents can solvate the polar isocyanate groups without reacting. 1,4-Dioxane is a known solvent for polyurethane synthesis.[3] |

| Esters | Ethyl acetate (B1210297) | Soluble | As a polar aprotic solvent, ethyl acetate is expected to be a good solvent. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble | These polar aprotic solvents are commonly used in polymer synthesis and are likely to dissolve 1,4-diisocyanatobutane. |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Isocyanates react exothermically with alcohols to form urethanes. While initial dissolution may occur, the compound will be consumed by the reaction.[1] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile | Soluble (with caution) | These solvents are excellent at dissolving polar compounds. However, at elevated temperatures, DMF and DMSO can react with isocyanates.[3] Acetonitrile is a suitable co-solvent for solubility studies of reactive diisocyanates.[4] |

| Water | Reactive & Insoluble | 1,4-Diisocyanatobutane reacts with water to form unstable carbamic acids which then decompose to form amines and carbon dioxide, ultimately leading to the formation of polyureas.[1] Its hydrophobic butane backbone also contributes to its low solubility in water. |

Experimental Protocol for Solubility Determination

Due to the reactive nature of 1,4-diisocyanatobutane, a direct gravimetric determination of solubility in protic solvents is not feasible. The following generalized protocol is based on methods used for the analysis of isocyanate content and can be adapted to determine the solubility in non-reactive (aprotic) solvents. The principle involves preparing a saturated solution, separating the undissolved solute, and then quantifying the concentration of the dissolved isocyanate in the supernatant.

3.1. Materials and Equipment

-

1,4-Diisocyanatobutane

-

Anhydrous organic solvent of interest

-

Di-n-butylamine (DBA) solution in a suitable non-reactive solvent (e.g., toluene)

-

Standardized hydrochloric acid (HCl) solution

-

2-Propanol

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or water bath

-

Syringe filters (PTFE, 0.45 µm)

-

Volumetric flasks and pipettes

-

Burette or autotitrator

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,4-diisocyanatobutane to a known volume of the anhydrous test solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vial to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solute to settle.

-

Carefully draw a known volume of the supernatant liquid using a syringe and immediately pass it through a syringe filter to remove any suspended particles.

-

-

Quantification of Dissolved Isocyanate (Back Titration Method):

-

Accurately transfer the filtered supernatant to a flask containing a known excess of di-n-butylamine solution. The DBA will react with the isocyanate groups.

-

Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) with gentle stirring.

-

Add 2-propanol to the mixture to quench any unreacted isocyanate and to provide a suitable medium for titration.

-

Titrate the excess (unreacted) di-n-butylamine with a standardized solution of hydrochloric acid.

-

Perform a blank titration using the same volume of the initial di-n-butylamine solution without the addition of the isocyanate sample.

-

3.3. Calculation of Solubility

The concentration of the isocyanate in the saturated solution can be calculated using the following formula:

Solubility (mol/L) = [(V_blank - V_sample) * C_HCl] / V_supernatant

Where:

-

V_blank = Volume of HCl solution used for the blank titration (L)

-

V_sample = Volume of HCl solution used for the sample titration (L)

-

C_HCl = Concentration of the standardized HCl solution (mol/L)

-

V_supernatant = Volume of the filtered supernatant taken for analysis (L)

The solubility can then be converted to other units such as g/L by multiplying by the molecular weight of 1,4-diisocyanatobutane (140.14 g/mol ).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of 1,4-diisocyanatobutane can be visualized as follows:

References

Biodegradation of 1,4-Diisocyanatobutane-Based Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-diisocyanatobutane (BDI)-based polyurethanes are a class of biodegradable polymers with significant potential in biomedical applications, such as drug delivery and tissue engineering. Their degradation into non-toxic, naturally occurring byproducts is a key advantage over traditional, non-biodegradable polymers. This technical guide provides an in-depth overview of the biodegradation products of BDI-based polymers, focusing on the core scientific principles, experimental methodologies for their analysis, and the current state of knowledge in the field. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and evaluation of these advanced biomaterials.

Introduction

Polyurethanes synthesized using aliphatic diisocyanates, such as 1,4-diisocyanatobutane, are gaining prominence in the medical field due to their favorable biocompatibility and biodegradability profiles. Unlike their aromatic counterparts, which can degrade into potentially toxic aromatic diamines, BDI-based polyurethanes are designed to break down into biocompatible molecules. The primary degradation product of the BDI hard segment is putrescine (1,4-diaminobutane), a naturally occurring polyamine involved in various cellular processes.[1] This inherent biocompatibility makes BDI-based polymers attractive candidates for a range of in vivo applications.

The biodegradation of these polymers is a complex process influenced by the polymer's chemical structure, morphology, and the surrounding biological environment. The degradation can occur through hydrolytic or enzymatic pathways, primarily targeting the ester linkages in the soft segment and, to a lesser extent, the urethane (B1682113) bonds in the hard segment. Understanding the degradation pathways and quantifying the resulting byproducts is crucial for assessing the safety and efficacy of medical devices and drug delivery systems fabricated from these materials.

Biodegradation Pathway of 1,4-Diisocyanatobutane-Based Polyurethanes

The biodegradation of a BDI-based polyurethane, particularly a poly(ester urethane), is a multi-step process. The initial and more rapid phase of degradation typically involves the hydrolysis of the ester bonds within the polyester (B1180765) soft segment, a process that can be catalyzed by enzymes such as esterases and lipases. This leads to the fragmentation of the polymer into smaller, water-soluble oligomers.

The urethane linkages of the hard segment, formed from 1,4-diisocyanatobutane, are generally more resistant to hydrolysis. However, over time, these bonds can also be cleaved, leading to the release of the constituent polyol and 1,4-diaminobutane (B46682) (putrescine). It is important to note that under certain in vitro conditions (e.g., pH 7.4), the hard urethane segments of BDI-based polyurethanes have been observed to be non-degradable.

Quantitative Analysis of Biodegradation Products

A critical aspect of evaluating biodegradable polymers is the quantitative analysis of their degradation products. This data is essential for understanding the degradation kinetics, assessing potential toxicity, and ensuring the safe clearance of the byproducts from the body.

To date, the published literature provides extensive qualitative information on the biodegradation of BDI-based polyurethanes and detailed analytical methods for the identification and quantification of expected byproducts like putrescine. However, there is a notable absence of comprehensive studies presenting tabulated quantitative data on the concentration of various degradation products over time from a specific BDI-based polymer.

The following table is a template designed for researchers to systematically record and present such quantitative data. It is structured to allow for easy comparison of degradation product concentrations under different experimental conditions.

| Time Point | Degradation Condition | Analyte | Concentration (µg/mL) | Standard Deviation | Analytical Method |

| Day 0 | In Vitro (Enzyme X) | Putrescine | < LOD | - | HPLC-MS/MS |

| Day 7 | In Vitro (Enzyme X) | Putrescine | Data | Data | HPLC-MS/MS |

| Day 14 | In Vitro (Enzyme X) | Putrescine | Data | Data | HPLC-MS/MS |

| Day 28 | In Vitro (Enzyme X) | Putrescine | Data | Data | HPLC-MS/MS |

| Day 0 | In Vivo (Rat Model) | Putrescine | < LOD | - | GC-MS |

| Week 1 | In Vivo (Rat Model) | Putrescine | Data | Data | GC-MS |

| Week 4 | In Vivo (Rat Model) | Putrescine | Data | Data | GC-MS |

| Week 12 | In Vivo (Rat Model) | Putrescine | Data | Data | GC-MS |

| LOD: Limit of Detection |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of BDI-based polymer biodegradation.

In Vitro Enzymatic Degradation Assay

This protocol describes a typical procedure for assessing the enzymatic degradation of a BDI-based polyurethane film.

Materials:

-

BDI-based polyurethane film (e.g., 1 cm x 1 cm)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Enzyme solution (e.g., lipase, esterase, or a protease cocktail in PBS)

-

Sterile incubation tubes

-

Shaking incubator (37°C)

-

Analytical balance

Procedure:

-

Pre-weigh the polymer film samples.

-

Sterilize the polymer films using an appropriate method (e.g., ethylene (B1197577) oxide or ethanol (B145695) washes).

-

Place each film in a sterile incubation tube.

-

Add a defined volume of the enzyme solution to each tube. For control samples, add PBS without the enzyme.

-

Incubate the tubes at 37°C with gentle agitation (e.g., 120 rpm).

-

At predetermined time points, retrieve the polymer films.

-

Gently rinse the films with deionized water to remove any adsorbed enzyme and salts.

-

Dry the films to a constant weight under vacuum.

-

Calculate the weight loss of the polymer films.

-

Analyze the incubation medium for degradation products using appropriate analytical techniques (see Section 4.3).

In Vivo Degradation Study (Subcutaneous Implantation Model)

This protocol outlines a general procedure for evaluating the in vivo degradation of BDI-based polymer scaffolds in a rodent model. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

-

Sterile BDI-based polyurethane scaffolds

-

Laboratory rats or mice

-

Surgical instruments

-

Anesthesia

-

Suturing materials

Procedure:

-

Anesthetize the animal.

-

Shave and sterilize the surgical site on the dorsal side of the animal.

-

Make a small subcutaneous incision.

-

Create a subcutaneous pocket using blunt dissection.

-

Implant the sterile polymer scaffold into the pocket.

-

Close the incision with sutures.

-

Monitor the animals for signs of inflammation or adverse reactions.

-

At specified time points, euthanize the animals and explant the scaffolds along with the surrounding tissue.

-

Analyze the explanted scaffolds for changes in mass, molecular weight, and morphology.

-

Analyze the surrounding tissue and relevant organs for the presence of degradation products.

Quantification of Putrescine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of putrescine in degradation media. Derivatization is often required to enhance detection.

Materials:

-

Degradation medium sample

-

Putrescine standard solutions

-

Derivatizing agent (e.g., dansyl chloride, o-phthalaldehyde)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other mobile phase modifier

-

HPLC system with a suitable detector (e.g., fluorescence or UV-Vis)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Centrifuge the degradation medium to remove any particulate matter.

-

Take a known volume of the supernatant for derivatization.

-

-

Derivatization:

-

Follow a validated protocol for the derivatization of putrescine with the chosen reagent. This typically involves mixing the sample with the derivatizing agent under specific pH and temperature conditions.

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample onto the HPLC system.

-

Perform chromatographic separation using a suitable gradient of acetonitrile and water with a modifier.

-

Detect the derivatized putrescine at the appropriate wavelength.

-

-

Quantification:

-

Prepare a calibration curve using derivatized putrescine standard solutions of known concentrations.

-

Determine the concentration of putrescine in the sample by comparing its peak area to the calibration curve.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of BDI-based polymer biodegradation.

Conclusion

Polymers based on 1,4-diisocyanatobutane represent a promising class of biodegradable materials for biomedical applications. Their degradation into the naturally occurring metabolite, putrescine, is a significant advantage. While the qualitative aspects of their biodegradation are increasingly understood, there remains a need for more comprehensive quantitative studies to fully characterize the degradation product profiles under various physiological conditions. The experimental protocols and analytical workflows detailed in this guide provide a framework for researchers to conduct such studies, contributing to the development of safe and effective medical devices and drug delivery systems. Future research should focus on generating robust quantitative data to populate the degradation product tables and further elucidate the complex interactions between these polymers and the biological environment.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 1,4-Diisocyanatobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of polyurethanes utilizing 1,4-diisocyanatobutane as a monomer. Polyurethanes are a versatile class of polymers with wide-ranging applications in the biomedical field, including in tissue engineering and as drug delivery vehicles, owing to their biocompatibility and tunable mechanical properties.[1] This application note outlines a step-by-step procedure for the polymerization of 1,4-diisocyanatobutane with a diol, discusses the necessary materials and equipment, and provides a method for monitoring the reaction progress. Furthermore, representative data on the molecular weight of polyurethanes derived from 1,4-diisocyanatobutane are presented, and diagrams illustrating the experimental workflow and the polymerization mechanism are included.

Introduction

1,4-Diisocyanatobutane (BDI) is an aliphatic diisocyanate that serves as a valuable building block for the synthesis of a variety of polyurethanes. The reaction of the isocyanate groups (-NCO) with hydroxyl groups (-OH) of a diol leads to the formation of urethane (B1682113) linkages, resulting in a polymer chain. The choice of the diol comonomer, such as a polyester (B1180765) diol like poly(ε-caprolactone) (PCL) or a simple diol like 1,4-butanediol (B3395766), allows for the tailoring of the polymer's properties to suit specific applications. The polymerization can be carried out via bulk or solution methods, often with the aid of a catalyst to control the reaction rate. This protocol will focus on a solution polymerization method, which offers good control over the reaction conditions and polymer properties.

Data Presentation

The molecular weight of the resulting polyurethane is a critical parameter that influences its mechanical and thermal properties. The following table summarizes representative molecular weight data for polyurethanes synthesized from 1,4-diisocyanatobutane (BDI) and poly(ε-caprolactone) (PCL) of varying molecular weights, with 1,4-butanediol (BDO) as a chain extender.

| Polyol | Chain Extender | Diisocyanate | Mn ( kg/mol ) | Mw ( kg/mol ) | Polydispersity Index (PDI) |

| Poly(ε-caprolactone) | 1,4-Butanediol | 1,4-Diisocyanatobutane | 78 - 160 | - | - |

Note: Data extracted from a study on polyurethanes synthesized for a degradable meniscus scaffold. The original source did not provide separate Mn and Mw values, but a range of molecular weights.[2]

Experimental Protocols

This section details a representative step-by-step protocol for the solution polymerization of 1,4-diisocyanatobutane with a polyol to synthesize a polyurethane.

Materials:

-

1,4-Diisocyanatobutane (BDI)

-

Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Nitrogen inlet and outlet

-

Dropping funnel

-

Standard laboratory glassware

-

Vacuum oven

Procedure:

-

Preparation of the Reaction Setup:

-

A three-neck round-bottom flask is equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel.

-

The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

-

Reactant Preparation:

-

In the reaction flask, a solution of PCL-diol and 1,4-butanediol in anhydrous DMF is prepared under a nitrogen atmosphere. The molar ratio of diols to diisocyanate should be close to 1:1 for linear polymers.

-

1,4-Diisocyanatobutane is dissolved in anhydrous DMF in the dropping funnel.

-

-

Polymerization Reaction:

-

The diol solution in the flask is heated to the desired reaction temperature (e.g., 70-80 °C) with continuous stirring.

-

A catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) is added to the diol solution.

-

The solution of 1,4-diisocyanatobutane is added dropwise from the dropping funnel to the heated diol solution over a period of 30-60 minutes.

-

After the addition is complete, the reaction mixture is stirred at the same temperature for several hours (e.g., 4-6 hours) to ensure complete polymerization.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy. A small aliquot of the reaction mixture is withdrawn periodically, and its FTIR spectrum is recorded. The disappearance of the characteristic N=C=O stretching peak of the isocyanate group at approximately 2270 cm⁻¹ indicates the completion of the reaction.[3]

-

-

Polymer Precipitation and Purification:

-

Once the reaction is complete, the flask is cooled to room temperature.

-

The viscous polymer solution is slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyurethane.

-

The precipitated polymer is collected by filtration.

-

-

Drying:

-

The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved to remove any residual solvent.

-

Mandatory Visualization

Caption: Experimental workflow for the solution polymerization of 1,4-diisocyanatobutane.

Caption: Catalyzed reaction mechanism for polyurethane formation.

References

Application Notes and Protocols: 1,4-Diisocyanatobutane as a Crosslinker for Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them excellent candidates for a variety of biomedical applications, including tissue engineering, drug delivery, and wound healing. The choice of crosslinking agent is crucial in determining the final properties of the hydrogel. 1,4-Diisocyanatobutane (BDI) is a diisocyanate crosslinker that reacts with functional groups such as amines and hydroxyls present in natural and synthetic polymers to form stable urethane (B1682113) or urea (B33335) linkages. This document provides detailed application notes and protocols for the use of 1,4-diisocyanatobutane as a crosslinker for hydrogels, with a focus on gelatin-based systems.

Data Presentation: Properties of Diisocyanate-Crosslinked Gelatin Hydrogels

The following table summarizes the key quantitative data for gelatin-based hydrogels crosslinked with 1,4-diisocyanatobutane (BDI) and other diisocyanates for comparison.

| Crosslinker | Gelation Time (min) | Water Uptake (wt.-%) | E-modulus (kPa) | Shear Modulus (kPa) |

| 1,4-Diisocyanatobutane (BDI) | 1 - 50 | 300 - 900 | 35 - 370 | 4.5 - 19.5 |

| L-Lysin diisocyanate ethyl ester (LDI) | 1 - 50 | 300 - 900 | 35 - 370 | 4.5 - 19.5 |

| 2,4-Toluene diisocyanate (TDI) | 1 - 50 | 300 - 900 | 35 - 370 | 4.5 - 19.5 |

| Isophorone diisocyanate (IPDI) | 1 - 50 | 300 - 900 | 35 - 370 | 4.5 - 19.5 |

Note: The data is compiled from a study comparing different diisocyanates under similar conditions. The range in values reflects variations in crosslinker concentration and other experimental parameters.

Experimental Protocols

Protocol 1: Synthesis of Gelatin Hydrogel Crosslinked with 1,4-Diisocyanatobutane

This protocol describes the preparation of a gelatin hydrogel using 1,4-diisocyanatobutane as a crosslinking agent.

Materials:

-

Gelatin (Type A or B)

-

1,4-Diisocyanatobutane (BDI)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Syringes and needles

-

Molds (e.g., PDMS molds)

Procedure:

-

Gelatin Solution Preparation:

-

Prepare a 10% (w/v) gelatin solution by dissolving 1 g of gelatin in 10 mL of PBS at 40-50 °C with continuous stirring until fully dissolved.

-

Maintain the gelatin solution at 40 °C to prevent premature gelation.

-

-

Crosslinker Solution Preparation:

-